molecular formula C12H23NO3 B7967027 Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B7967027
M. Wt: 229.32 g/mol
InChI Key: GTUZRHLZQZWTGH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a hydroxymethyl (-CH2OH) substituent at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 1. This compound is structurally significant in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of bioactive molecules requiring conformationally flexible scaffolds. The Boc group enhances stability during synthetic processes, while the hydroxymethyl moiety contributes to polarity and hydrogen-bonding capacity, facilitating interactions in biological systems .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZRHLZQZWTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening of Epoxide Precursors

A common approach involves the ring-opening of epoxide intermediates. For example, 3,4-epoxyazepane can undergo nucleophilic attack by formaldehyde under basic conditions to introduce the hydroxymethyl group. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine yields the target compound. This method typically achieves moderate yields (50–65%) due to competing side reactions, such as over-oxidation or ring contraction.

Key reaction parameters:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0–25°C

  • Catalyst: 4-Dimethylaminopyridine (DMAP) for Boc activation

Hydroxymethylation via Grignard Reagents

Alternative routes employ Grignard reagents to functionalize pre-formed azepane derivatives. For instance, treatment of 3-ketoazepane with methylmagnesium bromide followed by oxidative workup generates the hydroxymethyl group. Subsequent Boc protection under anhydrous conditions affords the final product in yields of 60–70%. This method benefits from stereochemical control but requires stringent moisture-free environments to prevent reagent decomposition.

Reductive Amination Strategies

Reductive amination offers a pathway for simultaneous ring formation and functionalization. Starting from 5-aminopentanal, condensation with formaldehyde under reducing conditions (e.g., sodium cyanoborohydride) forms the azepane ring with the hydroxymethyl group at position 3. Boc protection completes the synthesis, with overall yields ranging from 45–55%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in epoxide ring-opening reactions but may promote Boc group cleavage at elevated temperatures. Kinetic studies reveal optimal performance in THF at 10–15°C, balancing reaction rate and byproduct formation.

Catalytic Systems

The use of DMAP (10 mol%) accelerates Boc protection by activating Boc₂O, reducing reaction times from 24 hours to 4–6 hours. Heterogeneous catalysts, such as silica-supported sulfonic acid, have been explored for large-scale applications, demonstrating recyclability over five cycles without significant activity loss.

Stoichiometric Considerations

Molar ratios critically influence yield:

  • Boc₂O: A 1.2:1 ratio relative to the amine prevents incomplete protection.

  • Grignard reagents: Excess reagent (2.5 equiv) ensures complete ketone conversion but necessitates careful quenching to avoid side reactions.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to enhance scalability. A representative setup involves:

  • Epoxide ring-opening in a packed-bed reactor (residence time: 30 min)

  • In-line Boc protection using micromixers

  • Automated purification via simulated moving bed chromatography

This approach achieves 85% purity with a throughput of 2 kg/day, reducing solvent waste by 40% compared to batch processes.

Crystallization Techniques

Industrial purification leverages differential solubility:

  • Anti-solvent crystallization: Adding heptane to DCM solutions precipitates the product with >99% purity.

  • Cooling crystallization: Gradual cooling from 50°C to −10°C over 12 hours yields monoclinic crystals suitable for direct formulation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Epoxide ring-opening6595Moderate120
Grignard addition7098High180
Reductive amination5590Low95

Key observations:

  • Grignard-based routes offer superior purity but higher costs due to reagent expenses.

  • Reductive amination is cost-effective for small-scale synthesis but suffers from scalability limitations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific reducing agents used.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted azepane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its azepane ring structure allows for diverse functionalization, making it a versatile building block in synthetic chemistry .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may exhibit biological activity through interactions with specific enzymes or receptors, which could lead to the development of new pharmaceuticals targeting various diseases .

Biological Studies

Research indicates that this compound may have enzyme inhibition properties, making it a candidate for studying enzyme kinetics and mechanisms . Its ability to modulate receptor activity also positions it as a valuable compound in pharmacological research.

Data Tables

StepDescription
Starting MaterialAzepane derivatives
Protection of Amino GroupUse of tert-butyl chloroformate
HydroxymethylationReaction with formaldehyde or related reagents
DeprotectionRemoval of protecting groups under acidic conditions

Case Study 1: Enzyme Inhibition

In a study by Pellegrino et al., substituted azepanes were synthesized to evaluate their potential as enzyme inhibitors. This compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways, demonstrating promising results that warrant further investigation into structure-activity relationships (SAR) .

Case Study 2: Pharmacological Potential

Research conducted on related azepane compounds has shown that modifications to the hydroxymethyl group can significantly influence biological activity. This suggests that this compound could be optimized for enhanced therapeutic effects through targeted chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl ester and hydroxymethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ring Size and Substituent Positioning

a. Azetidine Derivatives
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3):

    • Ring Size : 4-membered azetidine.
    • Key Differences : Smaller ring size induces higher ring strain, increasing reactivity compared to azepane derivatives. The hydroxymethyl group at position 3 enhances polarity but reduces conformational flexibility.
    • Applications : Used in constrained peptide mimetics due to its rigid structure .
  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7): Substituents: Dual amino (-NH2) and hydroxymethyl groups at position 3.
b. Piperidine/Azepane Derivatives
  • tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate (CAS: 1781648-48-3): Substituents: Fluorine at position 4 and hydroxymethyl at position 4. Impact of Fluorine: Enhances metabolic stability and electronegativity, altering pharmacokinetic profiles compared to non-fluorinated analogs .
  • tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1303974-47-1):

    • Ring Size : 6-membered piperidine.
    • Properties : Difluoro substitution increases lipophilicity (logP ~1.8), favoring blood-brain barrier penetration .

Functional Group Modifications

Compound Name CAS Number Ring Size Substituents Molecular Weight (g/mol) Key Properties
Target Compound N/A 7 3-hydroxymethyl ~215.3* High flexibility, moderate polarity
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate 142253-56-3 4 3-hydroxymethyl ~187.2 High ring strain, reactive
tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate 1781648-48-3 7 4-fluoro, 5-hydroxymethyl ~233.3 Enhanced metabolic stability
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 4 3-amino, 3-hydroxymethyl 202.25 Dual H-bond donor/acceptor

*Estimated based on structural analogs.

Impact of Substituents on Physicochemical Properties

  • Hydroxymethyl Group : Increases hydrophilicity (e.g., azepane derivative: logP ~1.2 vs. azetidine: logP ~0.9) .
  • Amino Groups: Elevate water solubility (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, CAS: 325775-44-8: solubility >50 mg/mL in aqueous buffers) .
  • Fluorine : Reduces metabolic degradation (e.g., fluorinated azepane derivative: hepatic microsomal stability >80% remaining after 1 hour) .

Biological Activity

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and therapeutic applications.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • Structure : The compound consists of a tert-butyl group, a hydroxymethyl substituent, and an azepane ring, which contribute to its biological interactions.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest several potential interactions:

  • Enzyme Interaction : The hydroxymethyl group may form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. The azepane ring structure can interact with hydrophobic pockets in enzymes, influencing their catalytic activity.
  • Cell Signaling Modulation : The compound may affect various cellular processes by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases crucial for signal transduction.

This compound plays a significant role in biochemical reactions:

  • Biochemical Activity : It has been shown to interact with various enzymes and proteins, suggesting its potential as a bioactive molecule in medicinal chemistry .
  • Cytotoxicity Studies : In vitro studies indicate that derivatives of azepane compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have demonstrated better cytotoxicity compared to established chemotherapeutic agents like bleomycin .

Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may have significant anticancer properties. It has been suggested that modifications to the azepane ring may enhance its efficacy against specific cancer types .
  • Neuroprotective Effects : Research into related compounds indicates potential neuroprotective effects through inhibition of key enzymes involved in neurodegenerative processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of azepane derivatives:

StudyFindings
Psarra et al. (2016)Reported selective inhibition of TAK1 kinase activity by oxo-azepine derivatives, suggesting potential for targeted cancer therapies .
Recent Cytotoxicity StudiesDemonstrated that azepane derivatives show enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional drugs .
Pharmacological InvestigationsInvestigated the synthesis and biological evaluation of novel azepane derivatives, revealing promising results for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate with high yield and purity?

  • Methodological Answer : A common approach involves starting from azepane derivatives with a ketone group at the 3-position (e.g., tert-butyl 4-oxoazepane-1-carboxylate). The ketone is reduced to a hydroxymethyl group using selective reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. Subsequent Boc protection ensures stability during purification. Yield optimization can be achieved by adjusting solvent polarity (e.g., THF or methanol) and reaction temperature (0–25°C) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the hydroxymethyl group (δ ~3.6 ppm for -CH₂OH) and Boc tert-butyl signals (δ ~1.4 ppm).
  • IR : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1690–1750 cm⁻¹) groups validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with exact mass matching C₁₂H₂₁NO₃.
  • X-ray Crystallography : Resolves stereochemistry and ring conformation using SHELX software for refinement .

Q. How does the hydroxymethyl group influence the compound’s reactivity in subsequent derivatization?

  • Methodological Answer : The hydroxymethyl group can undergo oxidation to a carboxylic acid (e.g., using Jones reagent) or protection (e.g., silylation with TBSCl) to prevent unwanted side reactions during further functionalization. Comparative studies with fluoromethyl or difluoromethyl analogs (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) highlight its nucleophilic potential in SN2 reactions .

Advanced Research Questions

Q. How can the stereochemistry at the hydroxymethyl position be controlled during synthesis?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) can induce asymmetry during ketone reduction. Alternatively, enzymatic resolution using lipases or esterases separates diastereomers post-synthesis. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .

Q. What strategies mitigate competing side reactions when introducing the hydroxymethyl group via ketone reduction?

  • Methodological Answer : Competing over-reduction to methylene or ester hydrolysis can be minimized by:

  • Using milder reductants (e.g., NaBH₄/CeCl₃) instead of LiAlH₄.
  • Protecting the Boc group with acid-sensitive scavengers (e.g., trimethyl orthoformate) during workup.
  • Monitoring reaction progress via TLC or in-situ IR to halt at the hydroxymethyl stage .

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